3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c17-13-10-21-14(18)16(13)11-6-8-15(9-7-11)22(19,20)12-4-2-1-3-5-12/h1-5,11H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBSZHNLPXSMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with benzenesulfonyl chloride under basic conditions to form the benzenesulfonyl piperidine intermediate. This intermediate is then reacted with thiazolidine-2,4-dione under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzenesulfonyl group or the thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Antidiabetic Applications
Thiazolidinediones, including the compound , are primarily known for their role in managing type 2 diabetes. They function as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which enhances insulin sensitivity and promotes glucose uptake in adipose tissues. This mechanism leads to a reduction in blood glucose levels and improvement in lipid profiles.
Key Findings:
- PPARγ Activation: The compound has been shown to bind effectively to the gamma form of PPARγ, stimulating adipocyte differentiation and enhancing free fatty acid uptake, thereby reducing fat storage in muscles and liver .
- Inflammatory Mediator Reduction: Thiazolidinediones also decrease the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), contributing to their antidiabetic effects .
Anticancer Potential
Recent studies indicate that thiazolidine derivatives exhibit promising anticancer activity. The compound has been evaluated for its effects on various cancer cell lines, particularly breast cancer.
Case Study:
- A study investigated the inhibitory effects of synthesized thiazolidinediones on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated significant cytotoxicity against these cells without adversely affecting normal breast cells, suggesting a selective action against cancerous tissues .
Mechanisms of Action:
- The anticancer properties are attributed to the modulation of apoptosis pathways and inhibition of cell proliferation. The compound's structural modifications enhance its potency against specific cancer types .
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. Thiazolidinediones are known to exhibit anti-inflammatory properties through various mechanisms.
Research Insights:
- Studies have demonstrated that thiazolidinedione derivatives can inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory response. This inhibition leads to reduced production of inflammatory mediators and alleviates conditions associated with chronic inflammation .
Antimicrobial Activity
Thiazolidinediones possess notable antimicrobial properties, making them candidates for treating infections caused by bacteria and fungi.
Findings:
- Research indicates that certain thiazolidine derivatives exhibit significant antibacterial and antifungal activities. These compounds disrupt microbial cell wall synthesis or interfere with metabolic pathways critical for microbial survival .
Synthesis and Structural Modifications
The synthesis of 3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves various chemical reactions that allow for structural modifications aimed at enhancing its biological activity.
Synthesis Techniques:
Mechanism of Action
The mechanism of action of 3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperidine and thiazolidine moieties may also contribute to the compound’s overall biological activity by interacting with cellular pathways .
Comparison with Similar Compounds
Antidiabetic Potential
- The benzenesulfonyl group may improve binding affinity compared to simpler arylidene substituents .
- Benzylidene-TZDs (Avupati et al.): Demonstrated significant glucose-lowering effects in streptozotocin-induced diabetic rats, comparable to rosiglitazone. EC₅₀ values for PPARγ activation were in the nanomolar range .
- TZD18 : Exhibits dual PPARα/γ agonism, reducing cholesterol and triglycerides in preclinical models .
Antioxidant and Antimicrobial Activity
- 5-Arylidene-TZDs : Showed DPPH radical scavenging (IC₅₀: 10–50 μM) due to electron-donating substituents .
- Target Compound : The electron-withdrawing benzenesulfonyl group may reduce antioxidant efficacy but could enhance metabolic stability for prolonged antimicrobial effects, as seen in other sulfonamide-containing TZDs .
Key Research Findings and Data
Table 1: Comparison of TZD Derivatives
Mechanistic and Structural Insights
- Sulfonyl vs. Phenoxy Groups: The benzenesulfonyl group in the target compound may enhance solubility and reduce off-target effects compared to TZD18’s phenoxy chains, which are prone to oxidative metabolism .
Biological Activity
3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological models, and relevant case studies.
- Molecular Formula : C12H14N2O2S
- Molecular Weight : 250.32 g/mol
- Chemical Structure : The compound features a thiazolidine ring with a benzenesulfonyl group attached to a piperidine moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific protein kinases and its effects on cellular signaling pathways. Notably:
- Inhibition of PTP1B : This compound has been identified as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in insulin signaling. By inhibiting PTP1B, the compound enhances insulin sensitivity and glucose uptake in cellular models .
- Anti-Cancer Activity : Recent studies have demonstrated that thiazolidine derivatives exhibit anti-proliferative effects against breast cancer cells. This is achieved through modulation of apoptosis-related proteins, decreasing anti-apoptotic Bcl-2 members and increasing pro-apoptotic proteins .
Efficacy in Cellular Models
The following table summarizes the biological activity of this compound in various assays:
| Biological Activity | Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| PTP1B Inhibition | Human Cell Lines | 4.1 | Selective inhibition enhancing insulin action |
| Anti-Cancer | MCF-7 Breast Cancer Cells | 5.0 | Induction of apoptosis via Bcl-2 modulation |
| Anti-Adipogenic | 3T3-L1 Adipocytes | 10.0 | Inhibition of lipid accumulation |
Case Study 1: PTP1B Inhibition and Insulin Sensitivity
In a study involving diabetic mouse models (C57BL/KsJ-db/db), the administration of this compound significantly improved glucose tolerance and restored insulin levels. The compound modulated gene expression related to insulin signaling pathways, including IRS1, PI3K, and AMPK .
Case Study 2: Anti-Cancer Properties
A series of experiments conducted on human breast cancer cell lines revealed that the compound effectively induced apoptosis by altering the expression levels of Bcl-2 family proteins. The results indicated a selective action against cancer cells without affecting normal breast cells, showcasing its potential as a targeted cancer therapy .
Q & A
Basic: What synthetic strategies are recommended for preparing 3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione, and how can purity be optimized?
Answer:
The synthesis typically involves sequential functionalization of the piperidine and thiazolidinedione moieties. For example:
- Step 1: Sulfonylation of piperidine with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2: Coupling the sulfonylated piperidine to the thiazolidinedione core via nucleophilic substitution or condensation reactions .
- Purity Optimization: Use column chromatography (silica gel, gradient elution) or recrystallization (solvent: methanol/water) to isolate the final product. Validate purity via HPLC with a sodium acetate/sodium 1-octanesulfonate buffer system (pH 4.6) and methanol mobile phase .
Advanced: How can computational quantum chemistry aid in predicting reaction pathways for key intermediates in this compound’s synthesis?
Answer:
Density Functional Theory (DFT) calculations can model intermediates and transition states to identify energetically favorable pathways. For instance:
- Reaction Path Search: Use software like Gaussian or ORCA to calculate activation energies for sulfonylation or ring-closure steps.
- Solvent Effects: Simulate solvent polarity (e.g., DMF vs. THF) using the SMD continuum model to optimize reaction conditions .
- Validation: Compare computed NMR shifts (e.g., ) with experimental data to confirm intermediate structures .
Basic: Which spectroscopic techniques are critical for structural elucidation, and what diagnostic peaks should researchers prioritize?
Answer:
- IR Spectroscopy: Identify key functional groups:
- NMR: Focus on:
- GC-MS: Confirm molecular weight via molecular ion peaks (e.g., m/z for [M]) and fragmentation patterns .
Advanced: How can discrepancies between in vitro bioactivity and in vivo efficacy data be systematically resolved?
Answer:
- Metabolic Stability: Use liver microsome assays to identify metabolic hotspots (e.g., piperidine N-dealkylation). Introduce steric hindrance via methyl groups to improve stability .
- Permeability: Perform Caco-2 cell assays to assess intestinal absorption. Modify logP via substituents (e.g., fluorine) to enhance membrane penetration .
- Data Correlation: Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to align in vitro IC values with in vivo dosing regimens .
Basic: What in vitro assays are suitable for evaluating the biological activity of this thiazolidinedione derivative?
Answer:
- Enzyme Inhibition: Screen against PPAR-γ using fluorescence polarization assays (IC determination).
- Cellular Assays: Measure glucose uptake in 3T3-L1 adipocytes to assess insulin sensitization .
- Cytotoxicity: Use MTT assays in HepG2 cells to rule out nonspecific toxicity at therapeutic concentrations .
Advanced: What systematic approaches optimize reaction yields for the thiazolidinedione ring formation?
Answer:
- Temperature Control: Perform the reaction at 60–80°C to balance kinetics and side-product formation.
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to accelerate cyclization .
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, monitored via in-situ FTIR .
Basic: How should an HPLC method be validated for quantifying this compound in biological samples?
Answer:
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase: Methanol/buffer (65:35 v/v) with sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), pH 4.6 .
- Validation Parameters:
Advanced: What role does the benzenesulfonyl group play in pharmacokinetics, and how can SAR studies investigate this?
Answer:
- Lipophilicity: The sulfonyl group increases logP, enhancing membrane permeability but potentially reducing solubility.
- Metabolic Resistance: The electron-withdrawing sulfonyl group slows oxidative metabolism at the piperidine nitrogen .
- SAR Strategy: Synthesize analogs with varied sulfonyl substituents (e.g., methyl, nitro) and compare:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
